6-Chloro-4-(3-chloro-4-methoxyanilino)quinoline-3-carboxylic acid;hydrochloride
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Overview
Description
6-Chloro-4-(3-chloro-4-methoxyanilino)quinoline-3-carboxylic acid;hydrochloride is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(3-chloro-4-methoxyanilino)quinoline-3-carboxylic acid;hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the quinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro and methoxy groups: This step involves the selective chlorination and methoxylation of the quinoline core.
Coupling with aniline derivative: The 3-chloro-4-methoxyaniline is coupled with the quinoline derivative using a suitable coupling reagent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Formation of the carboxylic acid group: This can be achieved through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(3-chloro-4-methoxyanilino)quinoline-3-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinolines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-4-(3-chloro-4-methoxyanilino)quinoline-3-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-microbial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(3-chloro-4-methoxyanilino)quinoline-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its antibacterial properties.
6-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester: Used in various chemical syntheses.
2-Chloroquinoline-3-carbaldehyde: Utilized in the synthesis of heterocyclic compounds.
Uniqueness
6-Chloro-4-(3-chloro-4-methoxyanilino)quinoline-3-carboxylic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chloro and methoxy substitutions on the aniline ring, coupled with the quinoline core, make it a versatile compound for various applications.
Properties
IUPAC Name |
6-chloro-4-(3-chloro-4-methoxyanilino)quinoline-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O3.ClH/c1-24-15-5-3-10(7-13(15)19)21-16-11-6-9(18)2-4-14(11)20-8-12(16)17(22)23;/h2-8H,1H3,(H,20,21)(H,22,23);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNDKVQMVZIGAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)O)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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